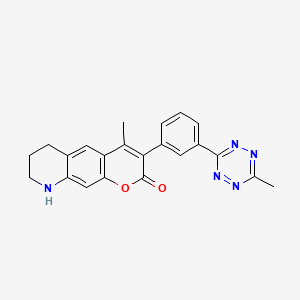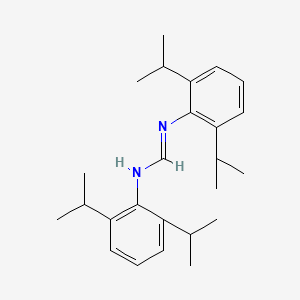
2,5-Dibromo-3-(methoxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 1908499-54-6 . It has a molecular weight of 280.95 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H7Br2NO/c1-11-4-5-2-6(8)3-10-7(5)9/h2-3H,4H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C7H7Br2NO/c1-11-4-5-2-6(8)3-10-7(5)9/h2-3H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring which is substituted at the 2nd and 5th positions with bromine atoms and at the 3rd position with a methoxymethyl group .Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(methoxymethyl)pyridine is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzyme activities, including the activity of cytochrome P450 enzymes. It is also believed that the compound may act as an inhibitor of certain receptor activities, such as the activity of the serotonin receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain receptors, such as the serotonin receptor. In addition, this compound has been shown to have an effect on the expression of certain genes, such as the gene encoding the enzyme cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
The advantages of using 2,5-Dibromo-3-(methoxymethyl)pyridine in laboratory experiments include its low cost, ease of synthesis, and its ability to act as an inhibitor of certain enzyme activities. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can inhibit the activity of multiple enzymes and receptors.
Future Directions
Future research on 2,5-Dibromo-3-(methoxymethyl)pyridine should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. In addition, further research should be conducted to identify new applications for this compound, such as its use in drug design and development. Other potential areas of research include the development of more specific inhibitors of enzymes and receptors, as well as the development of compounds that can act as agonists of certain receptors. Finally, further research should be conducted to identify the potential toxicological effects of this compound.
Synthesis Methods
2,5-Dibromo-3-(methoxymethyl)pyridine can be synthesized by a variety of methods, including the reaction of 2,5-dibromopyridine with methoxymethyl chloride. This reaction yields this compound as the main product, with some side products from the reaction. The yield of the reaction is typically between 75-90%.
Scientific Research Applications
2,5-Dibromo-3-(methoxymethyl)pyridine has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological research. It has been used as a starting material for the synthesis of various compounds, such as this compound-4-sulfonamide. It has also been used in the synthesis of various other compounds, such as 3-methoxymethyl-2,5-dibromopyridine-4-carboxylic acid.
properties
IUPAC Name |
2,5-dibromo-3-(methoxymethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-4-5-2-6(8)3-10-7(5)9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVMIBUHVYBOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)








